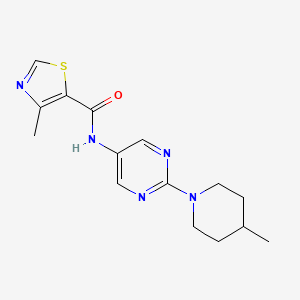
4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazolecarboxamides These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide typically involves multiple steps, including nucleophilic substitution and cyclization reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of acetylcholinesterase inhibition.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide:
Uniqueness
4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide is unique due to its combination of a thiazole ring, a pyrimidine ring, and a piperidine ring. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H19N5OS |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H19N5OS/c1-10-3-5-20(6-4-10)15-16-7-12(8-17-15)19-14(21)13-11(2)18-9-22-13/h7-10H,3-6H2,1-2H3,(H,19,21) |
InChI Key |
HKDWDNPDMJIIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(N=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


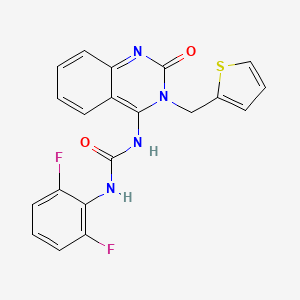
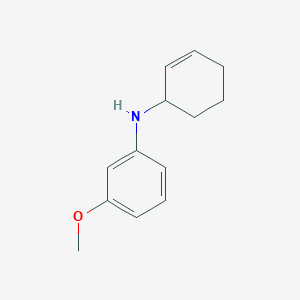
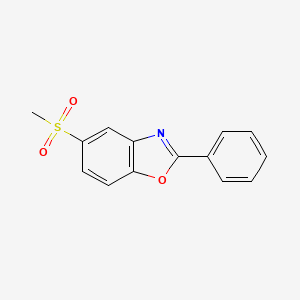
![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119185.png)
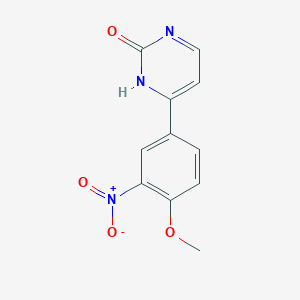

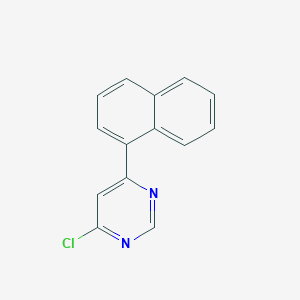
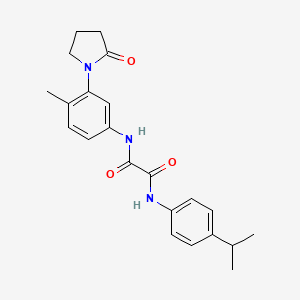

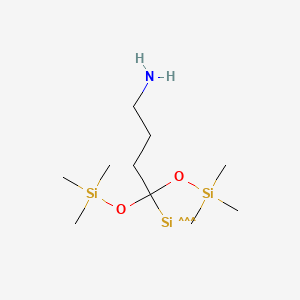
![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
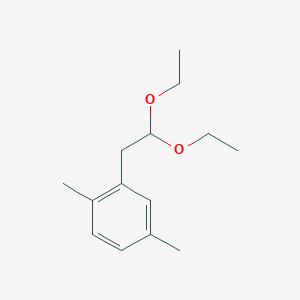
![1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119226.png)
